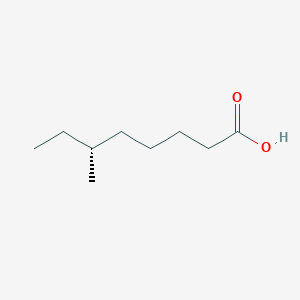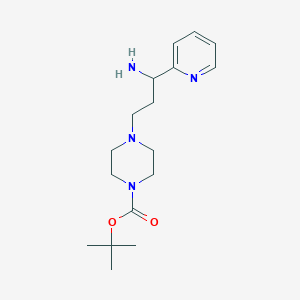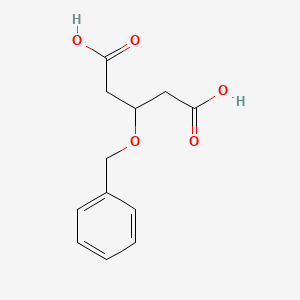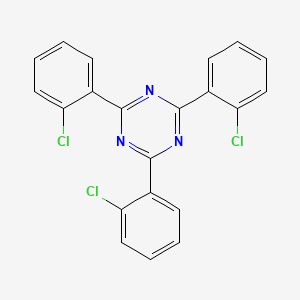
Dde Biotin-PEG4-Picolyl Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dde Biotin-PEG4-Picolyl Azide is a cleavable biotin reagent that contains a picolyl azide moiety. The hydrophilic spacer arm in this compound enhances the solubility of labeled molecules in aqueous media, making it highly useful in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dde Biotin-PEG4-Picolyl Azide is synthesized through a series of chemical reactions that involve the incorporation of a biotin moiety, a polyethylene glycol (PEG) spacer, and a picolyl azide group. The synthesis typically involves:
Formation of the PEG Spacer: The PEG spacer is synthesized by linking ethylene glycol units.
Attachment of Biotin: Biotin is attached to one end of the PEG spacer.
Incorporation of Picolyl Azide: The picolyl azide group is introduced at the other end of the PEG spacer through azide chemistry
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Dde Biotin-PEG4-Picolyl Azide primarily undergoes:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC: Requires a copper(I) catalyst, typically copper sulfate and sodium ascorbate, in an aqueous or organic solvent.
SPAAC: Does not require a catalyst and can proceed under mild conditions.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful for various biochemical applications .
Scientific Research Applications
Dde Biotin-PEG4-Picolyl Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and detection of biomolecules, such as proteins, nucleic acids, and glycans.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of Dde Biotin-PEG4-Picolyl Azide involves its ability to undergo click chemistry reactions. The picolyl azide moiety chelates copper(I) ions, which accelerates the CuAAC reaction. This results in the formation of stable triazole linkages between the azide and alkyne groups . The Dde protecting group allows for the efficient release of captured biotinylated molecules from streptavidin under mild conditions with hydrazine .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG3-Azide: Similar in structure but with a shorter PEG spacer.
Biotin-PEG4-Picolyl Azide: Lacks the Dde protecting group.
Biotin-dPEG®7-Azide: Contains a longer PEG spacer.
Uniqueness
Dde Biotin-PEG4-Picolyl Azide is unique due to its combination of a cleavable Dde protecting group, a hydrophilic PEG spacer, and a picolyl azide moiety. This combination enhances its solubility, reactivity, and versatility in various biochemical applications .
Properties
Molecular Formula |
C38H57N9O9S |
|---|---|
Molecular Weight |
816.0 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C38H57N9O9S/c1-38(2)21-30(48)35(31(49)22-38)28(40-11-9-34(51)44-27-8-7-26(42-23-27)24-43-47-39)10-13-53-15-17-55-19-20-56-18-16-54-14-12-41-33(50)6-4-3-5-32-36-29(25-57-32)45-37(52)46-36/h7-8,23,29,32,36,48H,3-6,9-22,24-25H2,1-2H3,(H,41,50)(H,44,51)(H2,45,46,52)/t29-,32-,36-/m0/s1 |
InChI Key |
DCSHIGVYFAFOCE-RHLYCORQSA-N |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O)C |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4aR,8aR)-8a-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridine](/img/structure/B11828433.png)

![tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11828438.png)
![N-{[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11828441.png)
![tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B11828446.png)

![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)
![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)




